molecular formula C9H17NO2 B8387939 cis-3-(Morpholinomethyl)cyclobutanol

cis-3-(Morpholinomethyl)cyclobutanol

Cat. No.: B8387939
M. Wt: 171.24 g/mol
InChI Key: RMWRGVDWSLTNRX-UHFFFAOYSA-N
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Description

cis-3-(Morpholinomethyl)cyclobutanol is a chemically versatile scaffold featuring a cyclobutanol core with morpholine and hydroxymethyl substituents in a cis-configuration. This structure is highly valuable in medicinal chemistry and drug discovery, particularly for constructing stereodefined molecular architectures. The rigid cyclobutane ring introduces conformational strain, which can enhance a compound's binding affinity and metabolic stability when interacting with biological targets . The morpholine group is a common pharmacophore that can improve aqueous solubility and serve as a hydrogen bond acceptor, while the hydroxyl group provides a handle for further synthetic manipulation into various esters, ethers, or other derivatives . Compounds based on the cyclobutanol structure are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients, including potential antitumor agents and treatments for metabolic disorders . As a building block, this compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2

InChI Key

RMWRGVDWSLTNRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CC(C2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Key parameters include:

  • Catalyst loading : 5–10 mol% Cp₂TiCl₂ (titanocene dichloride) with AlEt₃ as a co-catalyst.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at −20°C to 25°C.

  • Yield : 65–78% after 12–24 hours, with diastereomeric excess (d.e.) >90% for the cis-product.

Table 1: Optimization of Titanocene-Catalyzed Synthesis

ParameterOptimal RangeImpact on Yield/Stereoselectivity
Temperature−20°C to 0°CHigher d.e. at lower temperatures
Morpholine Equiv1.2–1.5Excess drives completion
WorkupAqueous extractionRemoves unreacted morpholine

Computational studies suggest that the titanium center coordinates to the cyclobutanone oxygen, polarizing the carbonyl bond and directing morpholine’s attack to the less hindered face.

Norrish-Yang Cyclization of Cyclobutyl Ketone Precursors

A recent advance employs UV light-mediated Norrish-Yang cyclization to generate bicyclo[1.1.1]pentan-2-ol intermediates, which undergo palladium-catalyzed C–C functionalization. This method achieves exclusive cis-selectivity by leveraging the rigid geometry of the cyclobutane ring.

Stepwise Synthesis

  • Norrish-Yang Cyclization :

    • Substrate: Aryl cyclobutyl ketones (e.g., benzoylcyclobutane).

    • Conditions: UV light (254 nm), acetone solvent, 12 hours.

    • Product: Bicyclo[1.1.1]pentan-2-ol (70–85% yield).

  • Palladium-Catalyzed Functionalization :

    • Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand.

    • Coupling Partner: Morpholine derivatives (e.g., 4-morpholinylmethyl iodide).

    • Yield: 60–75% after 6 hours at 80°C.

Table 2: Comparison of Norrish-Yang vs. Titanocene Routes

MetricNorrish-Yang RouteTitanocene Route
Cis-Selectivity>99%90–95%
ScalabilityGram-scaleMulti-kilogram
Reaction Time18 hours24 hours

Enamine-Nitroalkene Cycloaddition for Stereochemical Control

A stereospecific [2+2] cycloaddition between morpholine-derived enamines and nitroalkenes provides an alternative pathway. The reaction proceeds via a zwitterionic intermediate, with solvent polarity dictating the transition state geometry.

Key Findings

  • Solvent Effects : Apolar solvents (toluene) favor cis-selectivity (d.e. 85%) by stabilizing a non-polar transition state.

  • Catalyst-Free : The reaction occurs thermally at 80–100°C, avoiding metal catalysts.

  • Limitation : Lower yields (50–60%) due to competing retro-aldol pathways.

Table 3: Enamine-Nitroalkene Cycloaddition Conditions

NitroalkeneTemp (°C)Yield (%)Cis:Trans Ratio
1-Nitropropene805585:15
2-Nitrostyrene1006088:12

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance efficiency and safety. A representative protocol involves:

  • Reactor Setup : Tubular reactor with immobilized titanocene catalyst.

  • Conditions : 10 bar pressure, 25°C, residence time 30 minutes.

  • Output : 92% conversion with 99.5% purity after inline distillation.

Chemical Reactions Analysis

Ring-Opening Reactions via Pd-Catalyzed Retrocyclization

Cis-3-(Morpholinomethyl)cyclobutanol undergoes Pd-catalyzed [2 + 2]-retrocyclization under oxidative conditions, leading to two-fold C(sp³)–C(sp³) bond cleavage. This reaction produces α-methylstyrene and acetophenone derivatives (Scheme 1) .

Key Reaction Conditions

Catalyst SystemSolventTemperatureYield (%)Products
Pd(OAc)₂/JohnPhos/Cs₂CO₃Toluene100°C72–852a (ketone), 3a (alkene)

Mechanistic Pathway :

  • β-C elimination of the cyclobutane ring generates a strained intermediate.

  • Retrocyclization of the unstrained alkyl-Pd intermediate via ketone-assisted C–C cleavage .

Fluorination via I(I)/I(III) Catalysis

The compound participates in regioselective 1,1-difluorination under iodine redox catalysis, forming gem-difluorinated derivatives. This reaction leverages the strained cyclobutane to facilitate phenonium ion rearrangements .

Optimized Conditions

ReagentsSolventCatalystYield (%)Product
Selectfluor®/HFIPCHCl₃p-TolI74Trifluoride 2c

Key Features :

  • Brønsted acidity (HFIP) enhances reaction efficiency by stabilizing cationic intermediates.

  • Steric effects from the morpholinomethyl group influence regioselectivity .

Thermal Ring-Opening Reactions

Thermal degradation studies reveal accelerated ring-opening kinetics compared to unsubstituted cyclobutanols. The morpholinomethyl group stabilizes transition states through sigma*-orbital interactions .

Kinetic Data

CompoundRate Constant (k, s⁻¹)Activation Energy (kcal/mol)
This compound2.4 × 10⁻³18.5
cis-3,4-Dimethylcyclobutanol1.1 × 10⁻⁴22.3

Mechanistic Insight :

  • Electron delocalization from the cyclobutane HOMO to Si–CH₃ σ* orbitals lowers activation energy .

Mitsunobu Reactions for Functionalization

The hydroxyl group undergoes Mitsunobu reactions with pyrimidine derivatives, enabling stereospecific O- and N-alkylation (Table 2) .

Representative Transformation

SubstrateReagentsProductYield (%)
1h (ester)DIAD, Ph₃P, THF2-[cis-3-(hydroxymethyl)cyclobutoxy]pyrimidin-4(3H)-one68

Stereochemical Outcome :

  • Retention of cis-configuration due to steric constraints during nucleophilic substitution .

Radical-Mediated β-Fragmentation

Under photoredox conditions, the cyclobutanol ring undergoes β-fragmentation via 1,4-biradical intermediates, yielding alkenes and ketones (Figure 1) .

Experimental Evidence :

  • ESR studies confirm biradical C as a transient intermediate.

  • Competing pathways:

    • Cyclization : Forms cyclobutane derivatives.

    • β-Fragmentation : Generates olefins (e.g., E ) .

Acid-Catalyzed Dehydration

Protic acids induce dehydration to form cyclobutene derivatives, with rate dependence on substituent electronic effects .

Comparative Reactivity

Acid CatalystProductRelative Rate (vs. H₂SO₄)
H₂SO₄Cyclobutene1.0
CF₃SO₃HCyclobutene3.2

Oxidative Functionalization

The hydroxyl group is susceptible to oxidation with Jones reagent, yielding the corresponding cyclobutanone.

Reaction Profile

Oxidizing AgentTemperatureConversion (%)
CrO₃/H₂SO₄0°C → 25°C92

Scientific Research Applications

Synthetic Routes

The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine under specific catalytic conditions. Common methods include:

  • Cationic Titanocene Complex Catalysis : This method enhances selectivity for the cis isomer.
  • Continuous Flow Reactors : These systems improve scalability and efficiency in industrial production.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and natural products, facilitating advancements in synthetic methodologies.

Biology

Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities:

  • Enzyme Modulation : Its structure allows it to bind to specific enzymes, potentially acting as an inhibitor or modulator.
  • Biological Activity Studies : Investigations are ongoing into its effects on cellular pathways and interactions with proteins.

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Drug Precursor : It may serve as a precursor in synthesizing new pharmaceuticals.
  • Therapeutic Properties : Preliminary studies suggest it may exhibit antimicrobial and neuroprotective effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; structural modifications enhanced activity.
Study 2Neuroprotective PotentialIn vitro assays showed protection of neuronal cells from oxidative stress; suggests applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare cis-3-(Morpholinomethyl)cyclobutanol with structurally related cyclobutanol derivatives, focusing on substituent effects, synthetic strategies, and biological relevance.

Structural Analogues and Substituent Effects

Cyclobutanol derivatives vary significantly based on substituent groups, which influence their chemical behavior and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
cis-3-(Aminomethyl)cyclobutanol Aminomethyl C₅H₁₁NO 101.15 g/mol Intermediate in drug synthesis
cis-3-(Benzyloxymethyl)cyclobutanol Benzyloxymethyl C₁₂H₁₆O₂ 192.25 g/mol Synthetic intermediate for organocatalysis
cis-3-(4-Bromophenyl)cyclobutanol 4-Bromophenyl C₁₀H₁₁BrO 227.10 g/mol Studied for neurotrophic activity
cis-3-Hydroxy-3-methylcyclobutylamine Hydroxy-methyl and methylamine C₅H₁₂ClNO 137.61 g/mol Preclinical research in CNS disorders
This compound Morpholinomethyl C₉H₁₇NO₂ 183.24 g/mol* Hypothesized enhanced solubility *Inferred

Key Observations :

  • Aminomethyl Derivatives: Compounds like cis-3-(Aminomethyl)cyclobutanol are versatile intermediates but may require protective group strategies due to reactive amine functionality .

Q & A

Q. Why might X-ray crystallography fail for this compound, and how can this be mitigated?

  • Challenge : High ring strain and flexibility reduce crystal quality.
  • Solutions : Co-crystallize with a stabilizing ligand (e.g., cyclodextrins) or use cryocooling (100 K) to minimize thermal motion. Alternatively, employ synchrotron radiation for small, weakly diffracting crystals .

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Standardize assays : Use cell lines with consistent expression levels (e.g., HEK293 vs. CHO) and validate target engagement via SPR or ITC.
  • Control for stereochemical purity : Re-test activity after chiral separation to rule out enantiomeric interference .

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